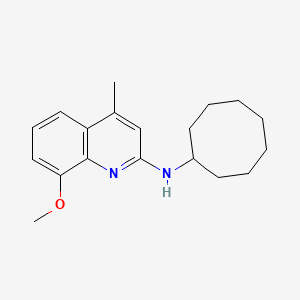
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine, also known as JNJ-10181457, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied extensively for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Mechanism of Action
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine exerts its pharmacological effects by selectively inhibiting the activity of Nav1.7, a subtype of voltage-gated sodium channels that is highly expressed in sensory neurons. By blocking the activity of Nav1.7, N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine reduces the influx of sodium ions into neurons, thereby decreasing the excitability of these cells and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine has been shown to have a range of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of pain sensitivity, and the modulation of neurotransmitter release. It has also been shown to have a high degree of selectivity for Nav1.7, with minimal effects on other sodium channel subtypes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine for lab experiments is its high degree of selectivity for Nav1.7, which allows for the precise study of this sodium channel subtype without affecting other channels. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other ion channels and neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine and its potential long-term effects on neuronal function.
Synthesis Methods
The synthesis of N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine involves several steps, including the reaction of 2-chloro-8-methoxy-4-methylquinoline with cyclooctylamine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified using column chromatography to obtain a high yield and purity.
Scientific Research Applications
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Several studies have demonstrated its efficacy in inhibiting the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This makes N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine a promising candidate for the treatment of neuropathic pain, epilepsy, and other neurological disorders.
properties
IUPAC Name |
N-cyclooctyl-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-13-18(20-15-9-6-4-3-5-7-10-15)21-19-16(14)11-8-12-17(19)22-2/h8,11-13,15H,3-7,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPMZKXYGAXYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179369.png)

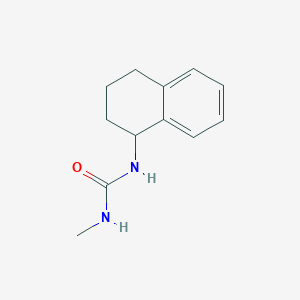
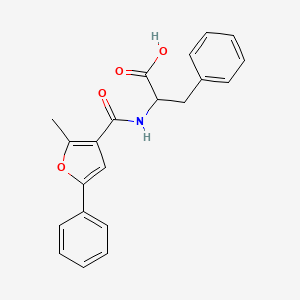
![1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179415.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5179419.png)
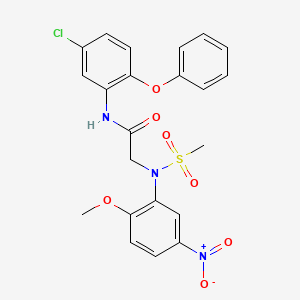


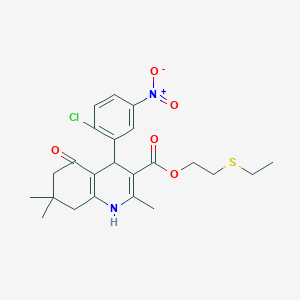
![1-(4-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5179461.png)
![3-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5179467.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)